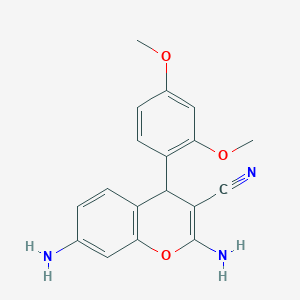
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile, also known as DAPCC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile is complex and involves multiple pathways. It has been shown to target various enzymes and receptors, including PI3K, Akt, mTOR, and COX-2. 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile inhibits the activity of these enzymes and receptors, leading to the inhibition of cancer cell growth, bacterial growth, and inflammation.
Biochemical and Physiological Effects:
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile inhibits the activity of various enzymes and receptors involved in cancer cell growth, bacterial growth, and inflammation. In vivo studies have shown that 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile exhibits potent anticancer, antibacterial, and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile is its potent activity against cancer cells, bacteria, and inflammation. It has the potential to be developed into a novel therapeutic agent for various diseases. However, there are also limitations to using 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.
Orientations Futures
There are several future directions for 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile research. One direction is to investigate the potential of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile as a novel therapeutic agent for cancer, bacterial infections, and inflammation. Another direction is to explore the structure-activity relationship of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile and its derivatives to optimize its potency and selectivity. Additionally, the potential toxicity of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile needs to be further investigated to ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile involves a multi-step process that includes the condensation of 2,4-dimethoxybenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with 2-amino-4,5-dimethoxybenzene. The final product is obtained after cyclization and deprotection steps. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has shown promising results in various scientific research applications such as anticancer, antibacterial, and anti-inflammatory agents. In anticancer research, 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It induces cell cycle arrest and apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In antibacterial research, 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In anti-inflammatory research, 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Propriétés
IUPAC Name |
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-22-11-4-6-12(15(8-11)23-2)17-13-5-3-10(20)7-16(13)24-18(21)14(17)9-19/h3-8,17H,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNFDJJWGEWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-(2-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4892719.png)
![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)
![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4892733.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)
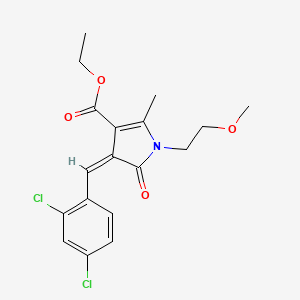
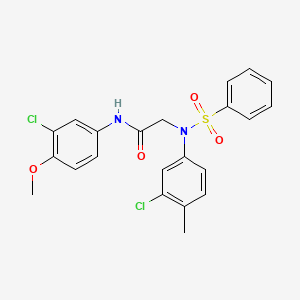

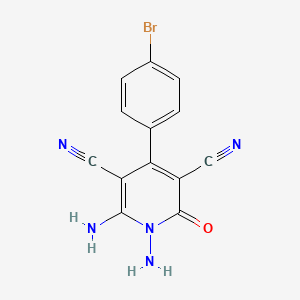
![3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892782.png)
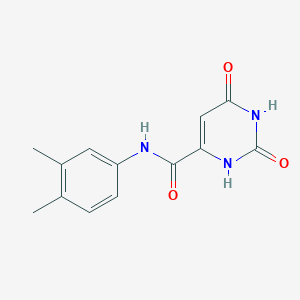
![1-[2-(3-fluorophenyl)ethyl]-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B4892789.png)
![4-ethoxy-3-nitro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4892791.png)